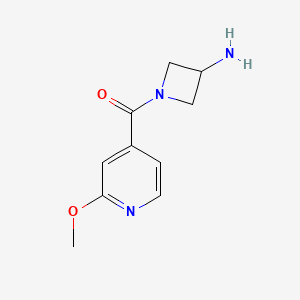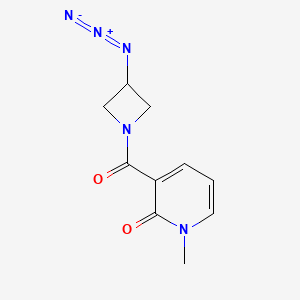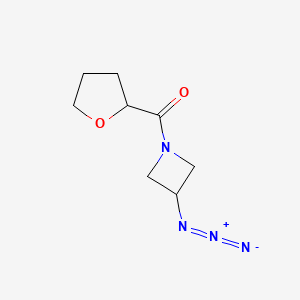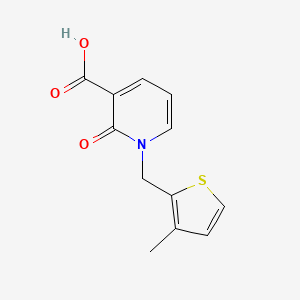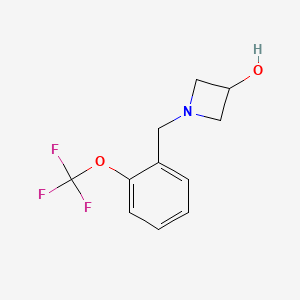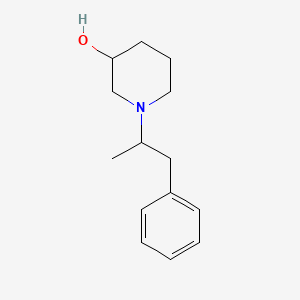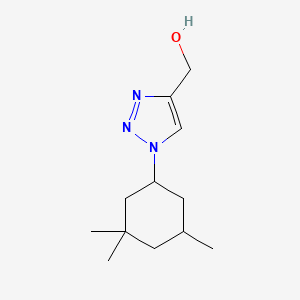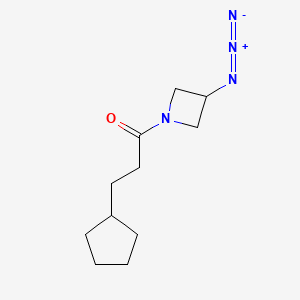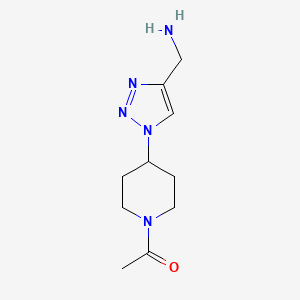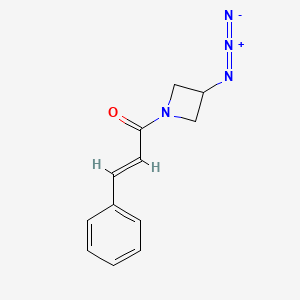
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one (AAP) is an organic compound that is mainly used in scientific research due to its unique properties. AAP is a member of the azidoazetidinone family, which is a group of five-membered cyclic compounds that contain an azide group and a nitrogen atom in the ring. AAP has been found to be a useful reagent in organic synthesis, as well as in the development of new drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity : Azetidinones and thiazolidinones linked to an indole nucleus, including derivatives similar to 1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one, have been synthesized and characterized. They exhibit significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. The structure-activity relationships of these compounds highlight their potential as therapeutic agents in treating infections and diseases (Saundane & Walmik, 2013).
Anti-tubercular Agents : Novel azetidinone derivatives incorporating 1, 2, 4-triazole have shown promising results as anti-tubercular agents. These compounds were designed and synthesized with a rational approach, highlighting the significance of azetidinone in developing novel therapeutic agents for tuberculosis treatment (Thomas, George, & Harindran, 2014).
Antibacterial and Antimycobacterial Properties : Several novel azetidin-2-one derivatives have been synthesized and evaluated for their potential as antibacterial and antimycobacterial agents. These compounds show promising activity against various strains, suggesting their importance in developing new therapeutic agents for infectious diseases (Chhajed & Upasani, 2012).
Antitubercular and Anti-inflammatory Applications : Some azetidinone derivatives have shown significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities, indicating their potential in treating a range of conditions. The synthesis and characterization of these compounds provide a basis for further exploration of their therapeutic potential (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Drug Design and Molecular Docking : Azetidin-2-one derivatives have been utilized in the design and development of drug-like molecules, showing promising properties in inhibiting microbial target proteins. This underlines the importance of azetidinone in drug discovery and development processes (Behera.S et al., 2014).
Eigenschaften
IUPAC Name |
(E)-1-(3-azidoazetidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-15-14-11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYCTCFNQDRSH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




